molecular formula C10H10N2S B15198007 (Z)-2-(Prop-1-en-1-ylthio)-1H-benzo[d]imidazole

(Z)-2-(Prop-1-en-1-ylthio)-1H-benzo[d]imidazole

Cat. No.: B15198007
M. Wt: 190.27 g/mol
InChI Key: DZHOCLKUODZJEO-UQCOIBPSSA-N
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Description

(Z)-2-(Prop-1-en-1-ylthio)-1H-benzo[d]imidazole is a chemical compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to imidazole and benzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(Prop-1-en-1-ylthio)-1H-benzo[d]imidazole typically involves the reaction of 2-mercaptobenzimidazole with prop-1-en-1-yl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 2-mercaptobenzimidazole attacks the electrophilic carbon of the prop-1-en-1-yl halide, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 2-mercaptobenzimidazole, prop-1-en-1-yl halide (e.g., prop-1-en-1-yl chloride or bromide)

    Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Temperature: Typically, the reaction is carried out at elevated temperatures (80-100°C) to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(Prop-1-en-1-ylthio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the prop-1-en-1-yl group can be reduced to form the corresponding alkane.

    Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

(Z)-2-(Prop-1-en-1-ylthio)-1H-benzo[d]imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(Prop-1-en-1-ylthio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzimidazole: A precursor in the synthesis of (Z)-2-(Prop-1-en-1-ylthio)-1H-benzo[d]imidazole.

    Benzimidazole: The parent compound, which shares the core structure but lacks the prop-1-en-1-ylthio group.

    Thioimidazoles: Compounds with similar thiol groups but different substituents on the imidazole ring.

Uniqueness

This compound is unique due to the presence of the prop-1-en-1-ylthio group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other benzimidazole derivatives and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

2-[(Z)-prop-1-enyl]sulfanyl-1H-benzimidazole

InChI

InChI=1S/C10H10N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h2-7H,1H3,(H,11,12)/b7-2-

InChI Key

DZHOCLKUODZJEO-UQCOIBPSSA-N

Isomeric SMILES

C/C=C\SC1=NC2=CC=CC=C2N1

Canonical SMILES

CC=CSC1=NC2=CC=CC=C2N1

Origin of Product

United States

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